molecular formula C16H28N2O3 B2804563 (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one CAS No. 1808757-26-7

(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one

Katalognummer: B2804563
CAS-Nummer: 1808757-26-7
Molekulargewicht: 296.411
InChI-Schlüssel: FKKQOCNIFNFJFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one is a sophisticated chemical compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates a spirocyclic system with an unsaturated enone linker, a structural motif of high value in the design of novel bioactive molecules. The core structure features a 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane system , which provides a rigid, three-dimensional scaffold that can be critical for imparting selectivity and optimizing the physicochemical properties of potential therapeutic agents. The presence of the (E)-configured but-2-en-1-one moiety connected to a dimethylamino group creates a potential Michael acceptor, a functional group often exploited in the development of covalent inhibitors . Spirocyclic scaffolds, such as the 1,5-dioxa-9-azaspiro[5.5]undecane core in this compound, are increasingly prominent in modern pharmaceutical research. These structures are prized for their ability to explore novel chemical space and their favorable properties, which can include improved solubility and metabolic stability compared to flat aromatic systems. Analogs and derivatives featuring the spiro[5.5]undecane skeleton have been investigated in various contexts, including as key components in proteolysis-targeting chimeras (PROTACs) and other small-molecule therapeutics, highlighting the research utility of this structural class. Researchers may employ this compound as a complex building block or intermediate in the synthesis of potential enzyme inhibitors or targeted protein degraders. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

(E)-4-(dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-15(2)12-20-16(21-13-15)7-10-18(11-8-16)14(19)6-5-9-17(3)4/h5-6H,7-13H2,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKQOCNIFNFJFQ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCN(CC2)C(=O)C=CCN(C)C)OC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC2(CCN(CC2)C(=O)/C=C/CN(C)C)OC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.

    Formation of the enone structure: This can be accomplished through aldol condensation or related reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Reactivity of the Enone System

The α,β-unsaturated ketone (enone) is a key reactive site. Common transformations include:

Reaction Type Conditions Product Notes
Michael AdditionNucleophiles (e.g., amines, thiols)β-Substituted ketonesDimethylamino group may enhance electrophilicity at the β-carbon .
[2+2] PhotocycloadditionUV light, electron-deficient alkenesCyclobutane derivativesObserved in photochemical syntheses of polycyclic systems .
Diels-Alder ReactionDienes, heat or Lewis acid catalystsSix-membered bicyclic adductsRegioselectivity influenced by steric effects of the spiro system .
HydrogenationH₂, Pd/C or Raney NiSaturated ketoneSelective reduction of the double bond .

Reactivity of the Spirocyclic Amine-Ketal Moiety

The 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane core introduces acid/base-sensitive functionalities:

Reaction Type Conditions Product Notes
Acidic HydrolysisHCl/H₂O, heatCleavage of ketal to cyclohexanedioneAmine group may protonate, altering reactivity .
Alkylation/AcylationAlkyl halides or acyl chloridesN-Substituted derivativesSteric hindrance from dimethyl groups may limit reactivity .
OxidationmCPBA or OzoneN-Oxide or ring-opened productsEpoxidation of enone may compete .

Tandem Reactions Involving Multiple Functional Groups

The proximity of the enone and spirocyclic amine enables unique tandem processes:

Reaction Type Conditions Product Notes
Retro-Aldol/De Mayo ReactionBasic conditions (e.g., NaOH)1,5-Dicarbonyl intermediatesEnone participates in photocycloaddition followed by retro-aldol cleavage .
Reductive AminationNaBH₃CN, aldehydes/ketonesExtended amine derivativesAmine acts as nucleophile post-reduction of enone .

Stability and Challenges

  • Steric Effects : The 3,3-dimethyl groups on the spiro ring hinder nucleophilic attacks at the ketal oxygen .

  • Electronic Effects : The electron-donating dimethylamino group increases the enone’s susceptibility to electrophilic additions but may deactivate the ketone toward nucleophilic reactions .

  • Acid Sensitivity : The ketal and tertiary amine functionalities necessitate carefully controlled pH to avoid decomposition .

Key Research Findings from Literature

  • Photochemical [2+2] cycloadditions with electron-deficient alkenes yield strained cyclobutanes, which undergo ring-opening rearrangements to form bicyclic systems .

  • Under acidic conditions, the spirocyclic ketal hydrolyzes to a cyclohexanedione derivative, enabling further functionalization .

  • The tertiary amine participates in stereoselective alkylation reactions, though yields are moderate due to steric constraints .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound is classified as an unsaturated ketone due to the presence of a carbonyl group adjacent to a double bond. Its spirocyclic structure contributes to its unique properties and biological activities. The key structural features include:

  • Carbonyl Group : Influences reactivity and biological interactions.
  • Spirocyclic Framework : Often associated with enhanced biological activity.

Applications

The compound exhibits a range of applications across different fields:

Medicinal Chemistry

The unique structure of (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one suggests potential therapeutic uses:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties, indicating that this compound may also exhibit such activities.

Biological Studies

Research indicates that compounds with similar structures can interact with biological targets through conformational changes upon binding. This can lead to altered biological activity, making it a candidate for further exploration in drug development.

Materials Science

Due to its unique structural features, the compound may find applications in developing new materials with specific properties, such as:

  • Polymers : The incorporation of this compound into polymer matrices could enhance material characteristics like flexibility and strength.

Case Study 1: Antimicrobial Evaluation

A study on Mannich bases derived from spirocyclic compounds demonstrated notable antimicrobial activity against various pathogens. This suggests that (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one could possess similar properties if further evaluated .

Case Study 2: Drug Development

Research into structurally related compounds has revealed their effectiveness as opioid receptor modulators. This opens pathways for exploring the analgesic potential of (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one in pain management therapies .

Wirkmechanismus

The mechanism of action of (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes, which are the basis for its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis details, and available biological or physicochemical

Compound Name Key Substituents Molecular Formula Molecular Weight Synthesis Yield (%) Notable Data References
(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one 3,3-Dimethyl-dioxane ring; (E)-enone with dimethylamino group C₁₇H₂₈N₂O₃ 316.42 Not reported Structural rigidity inferred from spirocyclic core; potential for kinase inhibition
(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one Thiophen-3-yl group on enone C₁₅H₁₇NO₃S 291.36 Not reported Demonstrated compatibility with automated synthesis workflows
N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine Thiophen-2-yl; methylthioethylamine C₁₆H₂₆N₂OS₂ 327.16 18–41% NMR and HRMS confirmed stereoisomers; IR data available
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one Methanesulfonylphenyl group C₁₈H₂₅NO₅S 375.46 Not reported InChIKey and SMILES provided; potential solubility from sulfonyl group
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine Phenyl and cyclopropyl substituents C₁₈H₂₄N₂O 284.40 30% Resolved diastereomers via preparative HPLC
9-(6-(Dimethylamino)pyrimidin-4-yl)-4-(4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl)-1,4,9-triazaspiro[5.5]undecan-2-one Pyrimidinyl and dimethylpiperidinyl groups on triazaspiro core C₂₈H₄₂N₇O 492.34 80% METTL3 inhibitor; HRMS and NMR data confirmed structure

Key Observations:

Structural Diversity: The target compound’s dimethylamino-enone side chain distinguishes it from analogs with thiophene (e.g., ) or methanesulfonylphenyl groups. These substituents influence electronic properties and target engagement. Spirocyclic Variations: Replacement of the dioxa-aza ring with triazaspiro systems (e.g., ) introduces additional hydrogen-bonding sites, enhancing interactions with biological targets like METTL3.

Synthesis and Yields :

  • Automated synthesis platforms (e.g., iSnAP resin) achieved moderate yields (18–41%) for spirocyclic compounds, suggesting scalability challenges. The target compound’s synthesis may require optimization due to steric hindrance from the 3,3-dimethyl group.

Biological Relevance: METTL3 Inhibition: Triazaspiro derivatives (e.g., ) show sub-micromolar activity, implying that the target compound’s dimethylamino group could similarly modulate enzyme binding. Stereochemical Complexity: Diastereomer resolution via HPLC (e.g., ) highlights the importance of stereochemistry in bioactivity, a factor relevant to the (E)-configuration of the target compound.

Physicochemical Properties: The methanesulfonylphenyl analog exhibits higher molecular weight (375.46 vs. 316.42) and improved aqueous solubility due to the sulfonyl group, whereas the target compound’s dimethylamino group may enhance membrane permeability.

Biologische Aktivität

(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure and unsaturated ketone functionality. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural features.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

C15H24N2O3\text{C}_{15}\text{H}_{24}\text{N}_2\text{O}_3

Synthesis : The synthesis typically involves multi-step organic reactions that create the spirocyclic framework and incorporate functional groups such as dimethylamino and carbonyl groups. Key reagents and conditions for synthesis may include:

  • Reagents : Dimethylamine, appropriate aldehydes, and ketones.
  • Conditions : Controlled temperature and pH to facilitate the formation of the spirocyclic structure.

The biological activity of (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one is hypothesized to involve interactions with specific biological targets, leading to conformational changes that alter cellular functions. Similar compounds have shown mechanisms involving enzyme inhibition or receptor modulation.

Pharmacological Properties

Research indicates that compounds with similar structures may exhibit a range of biological activities, including:

  • Antimicrobial Activity : In vitro studies have demonstrated that related compounds can inhibit the growth of various bacterial strains.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines, indicating a need for further investigation into its anticancer properties.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of similar spirocyclic compounds found that they exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, revealing promising results for further development in antibiotic therapies.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A3216
Compound B648
(E)-4-Dimethylamino...164

Study 2: Cytotoxicity Assessment

In a cytotoxicity study using various cancer cell lines (e.g., MCF-7 breast cancer cells), (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one displayed significant cell growth inhibition with an IC50 value comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds indicate that variations in substituents can significantly alter biological activity. For instance:

CompoundAntimicrobial ActivityCytotoxicity IC50 (µM)
(E)-4-Dimethylamino...Moderate15
Compound XHigh10
Compound YLow30

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of spirocyclic compounds often involves multi-step reactions, such as heteroaryl substitutions or resin-based protocols. For example, iSnAP resin has been used to synthesize structurally similar 1-oxa-4-azaspiro[5.5]undecane derivatives, achieving yields of 18–41% after chromatographic purification . Optimization strategies include:

  • Temperature control : Maintaining 25–50°C during key steps to prevent side reactions.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd) for coupling reactions.
  • Purification : Preparative HPLC to resolve diastereomers, as demonstrated in spirocyclic amine syntheses .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) is essential. For example:

  • ¹H NMR : Identifies proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm for the (E)-configured double bond) .
  • HRMS : Validates molecular weight (e.g., C₁₆H₂₆N₂O₃S₂ with m/z 327.1559) .
  • IR spectroscopy : Detects functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Initial screens should focus on:

  • Enzyme inhibition assays : Target soluble epoxide hydrolase (sEH) or MmpL3, as seen in structurally related spirocyclic compounds .
  • Cytotoxicity profiling : Use cell lines (e.g., HEK293) to assess IC₅₀ values.
  • Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with proteins like GABA receptors .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the (E)-configured double bond be addressed?

  • Methodological Answer :

  • Geometric control : Use Wittig or Horner-Wadsworth-Emmons reactions with bulky substituents to favor the (E)-isomer.
  • Chiral auxiliaries : Temporarily introduce groups to stabilize the desired configuration .
  • Computational modeling : DFT calculations to predict thermodynamic stability of isomers .

Q. How do structural modifications (e.g., substituent changes) impact biological activity, and how can contradictions in data be resolved?

  • Methodological Answer :

  • Comparative SAR studies : Test analogs with variations in the dimethylamino group or spirocyclic oxygen/nitrogen positions. For example, replacing the dimethylamino group with a hydroxyl reduces sEH inhibition but enhances solubility .
  • Data contradiction resolution : Replicate experiments under standardized conditions (pH, temperature) and use orthogonal assays (e.g., ITC vs. SPR) to confirm binding kinetics .

Q. What strategies are effective in elucidating the mechanism of action for this compound in enzyme inhibition?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., sEH) to identify binding pockets .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Mutagenesis studies : Modify key residues in the enzyme active site to assess impact on inhibition .

Q. How can researchers resolve low yields in large-scale synthesis of this compound?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing side reactions.
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent polarity, reaction time) .
  • Catalyst recycling : Immobilize transition-metal catalysts on silica supports to enhance reusability .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in biological activity data across similar spirocyclic compounds?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, Sigma-Aldrich) to identify trends. For example, 1-oxa-9-azaspiro derivatives show variable MmpL3 inhibition due to substituent electronic effects .
  • Cross-validation : Use orthogonal assays (e.g., enzymatic vs. cellular assays) to confirm activity .
  • Molecular dynamics simulations : Model compound-protein interactions to explain potency differences .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET prediction : Software like SwissADME or ADMETlab to estimate solubility, permeability, and metabolic stability.
  • Docking studies : AutoDock Vina or Schrödinger Suite to prioritize target proteins .
  • QSAR models : Train models using datasets of spirocyclic compounds to predict logP or bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.